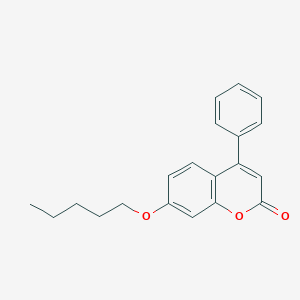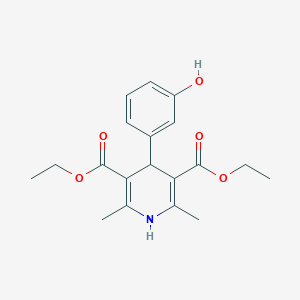![molecular formula C30H31NO5S3 B408506 DIMETHYL 2-[1-[4-(TERT-BUTYL)BENZOYL]-2,2,8-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B408506.png)
DIMETHYL 2-[1-[4-(TERT-BUTYL)BENZOYL]-2,2,8-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-{1-[(4-tert-butylphenyl)carbonyl]-2,2,8-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-[1-[4-(TERT-BUTYL)BENZOYL]-2,2,8-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves several steps, starting from commercially available starting materials. The key steps typically include:
Formation of the quinoline core: This can be achieved through a multi-step synthesis involving the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thioxo group:
Attachment of the tert-butylphenyl group: This step involves the acylation of the quinoline core with 4-tert-butylbenzoyl chloride in the presence of a base like pyridine.
Formation of the dithiole ring: This step involves the cyclization of appropriate dithiole precursors under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid groups with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
化学反応の分析
Types of Reactions
Dimethyl 2-{1-[(4-tert-butylphenyl)carbonyl]-2,2,8-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl or aryl halides, bases like sodium hydride
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various alkyl or aryl derivatives
Hydrolysis: Carboxylic acids
科学的研究の応用
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be tested for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: If found to be biologically active, this compound could be developed into a therapeutic agent for treating various diseases.
Industry: The compound’s unique properties could make it useful in the development of new materials, such as polymers or coatings.
作用機序
The mechanism of action of DIMETHYL 2-[1-[4-(TERT-BUTYL)BENZOYL]-2,2,8-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE would depend on its specific biological activity. Generally, the compound could interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
4,4’-di-tert-butylbiphenyl: This compound shares the tert-butylphenyl group but lacks the quinoline and dithiole components.
4,4’-di-tert-butylbenzil: This compound also contains the tert-butylphenyl group but has a different core structure.
Uniqueness
Dimethyl 2-{1-[(4-tert-butylphenyl)carbonyl]-2,2,8-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate is unique due to its combination of functional groups, which gives it distinct chemical and biological properties
特性
分子式 |
C30H31NO5S3 |
|---|---|
分子量 |
581.8g/mol |
IUPAC名 |
dimethyl 2-[1-(4-tert-butylbenzoyl)-2,2,8-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C30H31NO5S3/c1-16-10-9-11-19-20(28-38-22(26(33)35-7)23(39-28)27(34)36-8)24(37)30(5,6)31(21(16)19)25(32)17-12-14-18(15-13-17)29(2,3)4/h9-15H,1-8H3 |
InChIキー |
RCDHZWCNYFODMS-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)C4=CC=C(C=C4)C(C)(C)C)(C)C |
正規SMILES |
CC1=C2C(=CC=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)C4=CC=C(C=C4)C(C)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Tert-butylbenzyl)sulfanyl]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B408423.png)
![2-(3-fluorophenyl)-4-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B408426.png)
![2-chloro-3-[(2-chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B408428.png)
![7-[(4-chlorobenzyl)oxy]-4-methyl-3-propyl-2H-chromen-2-one](/img/structure/B408429.png)
![7-[(2-chlorobenzyl)oxy]-4-methyl-3-propyl-2H-chromen-2-one](/img/structure/B408430.png)

![5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B408433.png)
![7-[(4-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B408435.png)
![5,7-BIS[(2-CHLOROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE](/img/structure/B408436.png)
![7-(benzyloxy)-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B408437.png)
![7-(benzyloxy)-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B408438.png)

![3-[(2-chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B408444.png)
![3-Ethoxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B408446.png)
